2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-4-28-20-10-7-18(8-11-20)16-24(27)31-17-23(26)25-14-13-19-9-12-21(29-5-2)22(15-19)30-6-3/h7-12,15H,4-6,13-14,16-17H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQEFGDJHFBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H25N2O4
- Molecular Weight : 357.42 g/mol
- SMILES Notation :
CC(C(=O)OCC)N(CC1=CC=C(C=C1)OCC)C(=O)O
| Property | Value |
|---|---|
| Molecular Weight | 357.42 g/mol |
| Solubility | Soluble in ethanol |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds showed enhanced cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines, suggesting that modifications in the structure could lead to improved efficacy in the treatment of these cancers .
Case Study: Cytotoxic Effects
In a comparative study of synthesized compounds, it was found that certain derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics like cisplatin. The most potent compound in the series exhibited an IC50 of 5 µM against MDA-MB-231 cells, indicating a promising lead for further development.
The proposed mechanism of action for similar compounds includes:
- Induction of Apoptosis : Morphological studies using Hoechst staining revealed that the most potent compounds led to increased sub-G1 populations in cell cycle analysis, confirming apoptosis induction as a primary mechanism .
- Cell Cycle Arrest : Some derivatives were observed to cause cell cycle arrest at the G1 phase, further contributing to their anticancer properties.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 5 |
| Compound B | SUIT-2 | 10 |
| Compound C | HT-29 | 8 |
Future Directions in Research
Research into the biological activities of 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate is ongoing, with a focus on:
- Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile of the compound in animal models.
- Mechanistic Studies : Further elucidating the molecular pathways involved in its anticancer effects.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a candidate for developing new therapeutic agents. Its potential applications include:
- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. A study exploring derivatives of diethoxyphenethylamines reported significant cytotoxic effects against various cancer cell lines .
- Antidepressant Effects : The incorporation of phenethylamine structures has been linked to neuroprotective effects and modulation of neurotransmitter systems, suggesting potential antidepressant properties .
Biological Studies
The compound may serve as a tool for studying specific biological pathways:
- Enzyme Inhibition : The ability to inhibit certain enzymes can be crucial for drug development. Compounds similar to this one have been investigated for their role in inhibiting enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases .
- Receptor Modulation : Given its amino group, the compound may interact with various receptors, including serotonin and dopamine receptors, which are vital in mood regulation and cognitive functions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of phenethylamine compounds for their anticancer properties. The results indicated that modifications at the amino position significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that similar modifications in our compound could yield beneficial effects .
Case Study 2: Neuropharmacological Effects
Research conducted on diethoxyphenethylamine derivatives revealed their potential as antidepressants by modulating serotonin levels in animal models. The study highlighted the importance of structural variations in enhancing efficacy and reducing side effects, which could be applicable to our compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or substituents:
Alkoxy-Substituted Phenyl/Benzamide Derivatives
-
- Formula: C26H32N2O6
- Substituents: 4-Ethoxyphenyl in a benzamide-ester framework.
- Comparison: The absence of a 3,4-diethoxy group in Compound 16 reduces steric bulk compared to the main compound. Ethoxy groups enhance lipophilicity, but the benzamide moiety may alter binding interactions in biological systems .
- Compound: Formula: C26H26N2O6 Substituents: 4-Ethoxy and 4-methoxy groups with a carbamoyl linkage. Comparison: Replacing one ethoxy group with methoxy decreases molecular weight (462.5 vs.
Oxadiazole/Thiadiazole Derivatives ()
- Compound 9: Formula: C29H23N3O6 Substituents: 5-Phenyl-1,3,4-oxadiazole and 7-methoxynaphthofuran. Such heterocycles are linked to enhanced antibacterial activity, as seen in Staphylococcus aureus inhibition studies .
Bromophenyl/Trimethoxyphenyl Esters ()
- [2-(4-Bromophenyl)-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate :
Pyrimidinone-Containing Esters ()
- [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,5-dimethylphenoxy)acetate: Formula: C20H22N4O6 Substituents: Dimethylpyrimidinone and dimethylphenoxy. Comparison: The pyrimidinone core offers hydrogen-bonding and π-stacking capabilities, which are absent in the main compound. This could enhance target affinity in enzyme inhibition contexts .
Key Research Findings and Implications
- Structural Flexibility vs. Activity : Ethoxy groups in the main compound likely enhance lipid solubility compared to methoxy analogs (e.g., ), but propoxy derivatives (, Compound 17) may exhibit even greater hydrophobicity .
- Heterocyclic Influence : The absence of oxadiazole/thiadiazole rings in the main compound suggests it may lack the antibacterial properties observed in ’s derivatives .
- Synthetic Complexity : While and detail multi-step syntheses involving hydrazine or heterocycle formation, the main compound’s preparation route is unspecified, limiting process comparisons .
Q & A
Q. What are the common synthetic routes for synthesizing 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl esters, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential amidation and esterification. For example, amide coupling between 3,4-diethoxyphenethylamine and a glyoxylic acid derivative forms the 2-oxoethylamino intermediate. Subsequent esterification with 2-(4-ethoxyphenyl)acetic acid is achieved using carbodiimide coupling agents (e.g., DCC) or mixed anhydride methods . Characterization relies on IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1740 cm⁻¹) and NMR (e.g., ethoxy group protons at δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.2 ppm for CH₂) .
Q. How do researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane eluent). Structural confirmation combines high-resolution mass spectrometry (HRMS) for molecular ion peaks and X-ray crystallography for stereochemical validation (if crystalline derivatives are obtained) .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields for structurally related compounds?
- Methodological Answer : Yield discrepancies (e.g., 38% vs. 70% for similar intermediates ) often stem from reaction conditions. Systematic optimization includes:
- Solvent polarity adjustments (e.g., switching from THF to DMF for better solubility).
- Catalyst screening (e.g., DMAP for esterification efficiency).
- Temperature control (lower temperatures reduce side reactions).
Statistical tools like Design of Experiments (DoE) can identify critical factors .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?
- Methodological Answer : SAR studies focus on modifying ethoxy groups (e.g., replacing with methoxy or halogen substituents) and the amide linker (e.g., substituting with sulfonamide). In vitro assays (e.g., enzyme inhibition or receptor-binding assays) are paired with computational docking (AutoDock Vina) to correlate structural changes with activity. For example, phenylacetate analogs in were tested for metabolic interactions with liver enzymes .
Q. What in vitro models are suitable for assessing metabolic stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
